N-(4-aminobiphenyl-3-yl)benzamide

Catalog No.
S11181258
CAS No.
M.F
C19H16N2O
M. Wt
288.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-aminobiphenyl-3-yl)benzamide

Product Name

N-(4-aminobiphenyl-3-yl)benzamide

IUPAC Name

N-(2-amino-5-phenylphenyl)benzamide

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C19H16N2O/c20-17-12-11-16(14-7-3-1-4-8-14)13-18(17)21-19(22)15-9-5-2-6-10-15/h1-13H,20H2,(H,21,22)

InChI Key

ZWLFHHHQRUYIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=CC=C3

N-(4-aminobiphenyl-3-yl)benzamide is a chemical compound classified under the benzamide derivatives. Its structure features a biphenyl moiety with an amino group positioned at the para position relative to a benzamide functional group. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Typical of amides and aromatic compounds. Key reactions include:

  • Acylation: The amino group can undergo acylation to form N-substituted derivatives.
  • Reduction: The nitro group, if present, can be reduced to an amine, enhancing its biological activity.
  • Substitution Reactions: The aromatic rings may engage in electrophilic substitution reactions, allowing for the introduction of various substituents.

Research indicates that N-(4-aminobiphenyl-3-yl)benzamide and its analogs exhibit notable biological activities, particularly as inhibitors of enzymes such as histone deacetylases (HDACs) and DNA methyltransferases. These activities suggest potential applications in cancer therapy and epigenetic regulation. For instance, related compounds have shown effectiveness in inhibiting DNA methylation, which is crucial for gene expression regulation .

The synthesis of N-(4-aminobiphenyl-3-yl)benzamide typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with 4-aminobenzene and benzoyl chloride or similar acylating agents.
  • Reactions: The reaction proceeds through nucleophilic substitution where the amino group attacks the carbonyl carbon of the acyl chloride, forming the amide bond.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

Alternative synthetic routes may involve the use of coupling agents or microwave-assisted synthesis to enhance yield and reduce reaction times.

N-(4-aminobiphenyl-3-yl)benzamide has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development targeting epigenetic modifications.
  • Biochemical Research: In studies focusing on gene regulation mechanisms through histone modification.
  • Material Science: Due to its unique structural properties, it may find use in developing new materials with specific electronic or optical properties.

Interaction studies have shown that N-(4-aminobiphenyl-3-yl)benzamide can effectively bind to specific targets such as histone deacetylases and DNA methyltransferases. These interactions are critical for its proposed mechanism of action in modulating gene expression and influencing cellular processes related to cancer progression . Molecular docking studies often provide insights into binding affinities and interaction modes with target proteins.

Several compounds share structural similarities with N-(4-aminobiphenyl-3-yl)benzamide, including:

  • N-(2-aminophenyl)benzamide: Exhibits similar biological activities but with different binding characteristics.
  • N-(4-nitrophenyl)benzamide: Contains a nitro group that alters its electronic properties and biological activity.
  • N-(4-methylphenyl)benzamide: A methyl-substituted variant that may influence lipophilicity and bioavailability.

Comparison Table

CompoundStructural FeatureBiological Activity
N-(4-aminobiphenyl-3-yl)benzamideAmino group at para positionInhibitor of HDACs and DNMTs
N-(2-aminophenyl)benzamideAmino group at ortho positionSimilar enzyme inhibition profile
N-(4-nitrophenyl)benzamideNitro group at para positionAltered electronic properties
N-(4-methylphenyl)benzamideMethyl group at para positionPotentially enhanced absorption

The uniqueness of N-(4-aminobiphenyl-3-yl)benzamide lies in its specific arrangement of functional groups that optimize its interaction with biological targets while maintaining favorable pharmacokinetic properties.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

288.126263138 g/mol

Monoisotopic Mass

288.126263138 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-08-2024

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